Rho-Kinase-IN-3

ROCK1 inhibition hypertension vascular smooth muscle

Rho-Kinase-IN-3 (GSK270822A) is a dihydropyridone indazole amide ROCK1 inhibitor with an IC₅₀ of 8 nM and >120‑fold selectivity over RSK1/p70S6K. It is the preferred tool for experiments requiring clean ROCK1 inhibition without AGC‑kinase interference. Validated in vascular contraction and hypertension models (rat aortic ring functional IC₅₀ 76 nM), it offers benchmark potency—3.8‑fold stronger than Rho‑Kinase‑IN‑1 and 115‑fold stronger than THK01—making it an irreplaceable probe for isoform‑selective studies.

Molecular Formula C24H20N4O2
Molecular Weight 396.4 g/mol
Cat. No. B1672377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRho-Kinase-IN-3
SynonymsGSK270822A
Molecular FormulaC24H20N4O2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5
InChIInChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30)
InChIKeyODLNBFNBEPOFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rho-Kinase-IN-3 (GSK270822A, Compound 12) – ROCK1 Inhibitor Procurement Baseline


Rho-Kinase-IN-3 (also known as GSK270822A or compound 12) is a small‑molecule Rho‑associated coiled‑coil containing protein kinase 1 (ROCK1) inhibitor developed from a dihydropyridone indazole amide series [1]. It is characterized by a molecular weight of 396.44 g/mol, a formula of C₂₄H₂₀N₄O₂, and a CAS registry of 864082‑23‑5 . The compound was originally disclosed in a 2007 Journal of Medicinal Chemistry study that optimized a lead series to improve pharmacokinetic parameters relative to the initial indazole amide hit [1].

Why Generic Substitution Fails for Rho-Kinase-IN-3 in ROCK1‑Driven Studies


ROCK inhibitors exhibit substantial divergence in isoform selectivity, off‑target profiles, and physicochemical properties that render simple substitution impractical. Rho‑Kinase‑IN‑3 demonstrates a distinct selectivity fingerprint—potent inhibition of ROCK1 (IC₅₀ 8–9 nM) with markedly lower activity against RSK1 (IC₅₀ 1100 nM) and p70S6K (IC₅₀ 1550 nM) [1]. In contrast, closely related analogs such as Rho‑Kinase‑IN‑1 exhibit a different isoform preference (ROCK1 Kᵢ 30.5 nM, ROCK2 Kᵢ 3.9 nM), while THK01 preferentially targets ROCK2 (IC₅₀ 5.7 nM) with weak ROCK1 inhibition (IC₅₀ 923 nM) [2]. These divergent selectivity profiles directly impact experimental outcomes in vascular smooth muscle contraction, cytoskeletal reorganization, and hypertension models, making indiscriminate interchange scientifically unjustified [3].

Rho-Kinase-IN-3: Quantitative Differentiation Evidence for Procurement Decisions


ROCK1 Potency: 8 nM IC₅₀ Establishes Sub‑10 nM Affinity

Rho-Kinase-IN-3 inhibits recombinant ROCK1 with an IC₅₀ of 8 nM, placing it among the most potent ROCK1 inhibitors in its chemical class [1]. This value represents an approximately 3.8‑fold improvement over the lead compound Rho‑Kinase‑IN‑1 (ROCK1 Kᵢ = 30.5 nM) and substantially exceeds the potency of the ROCK2‑preferring inhibitor THK01 (ROCK1 IC₅₀ = 923 nM) [2].

ROCK1 inhibition hypertension vascular smooth muscle

Selectivity Profile: >120‑Fold Window Over RSK1 and p70S6K

Rho-Kinase-IN-3 exhibits a selectivity window of >120‑fold against the related AGC‑family kinases RSK1 (IC₅₀ = 1100 nM) and p70S6K (IC₅₀ = 1550 nM) [1]. This selectivity profile is derived from the dihydropyridone indazole amide scaffold, which was specifically optimized to reduce off‑target kinase engagement while maintaining ROCK1 potency [2].

kinase selectivity off-target profiling ROCK1 specificity

Functional Vascular Activity: 76 nM IC₅₀ in Rat Aortic Ring Dilation

In an ex vivo functional model of vascular tone, Rho-Kinase-IN-3 inhibited rat aortic ring dilation with an IC₅₀ of 76 nM [1]. This functional potency translates the enzymatic inhibition into a physiologically relevant endpoint, confirming that the compound effectively suppresses ROCK1‑mediated smooth muscle contraction in intact tissue.

vascular smooth muscle ex vivo pharmacology ROCK1 functional assay

Optimized Dihydropyridone Scaffold for Improved Oral Bioavailability

The dihydropyridone indazole amide series, from which Rho-Kinase-IN-3 is derived, was specifically designed to overcome the poor oral bioavailability of the initial lead compound (indazole amide 3) [1]. Indazole substitution played a critical role in decreasing clearance and improving oral exposure, with compounds such as dihydropyridone 13 demonstrating enhanced pharmacokinetic parameters relative to the lead [2].

oral bioavailability pharmacokinetics medicinal chemistry optimization

Rho-Kinase-IN-3: Validated Application Scenarios for Scientific Procurement


Hypertension and Vascular Smooth Muscle Contraction Studies

Rho-Kinase-IN-3 is directly applicable to hypertension research, as ROCK1 mediates vascular smooth muscle contraction and is a validated target for antihypertensive therapy [1]. The compound's 8 nM ROCK1 IC₅₀ and 76 nM functional IC₅₀ in rat aortic ring dilation support its use in ex vivo vascular reactivity assays and in vivo hypertension models [2].

ROCK1‑Selective Pharmacological Profiling Requiring Minimal Off‑Target Confounding

With >120‑fold selectivity over RSK1 and p70S6K, Rho-Kinase-IN-3 is suited for experiments where clean ROCK1 inhibition is required to interpret phenotypes without interference from related AGC‑family kinases [1]. This selectivity profile makes it a preferred tool compound for target validation studies in cytoskeletal regulation and cell migration [2].

Oral Bioavailability‑Focused In Vivo Pharmacology

The dihydropyridone indazole amide scaffold was optimized to improve oral bioavailability over the initial indazole amide lead [1]. Researchers planning chronic oral dosing regimens in rodent models of cardiovascular disease should consider Rho-Kinase-IN-3 as a candidate from a series engineered for enhanced pharmacokinetic properties [2].

Comparative Benchmarking Against Other ROCK Inhibitors

Rho-Kinase-IN-3 serves as a benchmark for ROCK1‑preferring inhibition in studies comparing isoform‑selective tool compounds. Its 3.8‑fold greater potency than Rho‑Kinase‑IN‑1 and 115‑fold greater potency than THK01 (a ROCK2‑preferring inhibitor) provide clear quantitative differentiation for experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rho-Kinase-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.